Bis(3-fluoro-4-methylphenyl)borinic acid Bis(3-fluoro-4-methylphenyl)borinic acid
Brand Name: Vulcanchem
CAS No.: 718642-09-2
VCID: VC19060971
InChI: InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3
SMILES:
Molecular Formula: C14H13BF2O
Molecular Weight: 246.06 g/mol

Bis(3-fluoro-4-methylphenyl)borinic acid

CAS No.: 718642-09-2

Cat. No.: VC19060971

Molecular Formula: C14H13BF2O

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-fluoro-4-methylphenyl)borinic acid - 718642-09-2

Specification

CAS No. 718642-09-2
Molecular Formula C14H13BF2O
Molecular Weight 246.06 g/mol
IUPAC Name bis(3-fluoro-4-methylphenyl)borinic acid
Standard InChI InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3
Standard InChI Key GUBVTYHDCPBCKC-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O

Introduction

Chemical Identity and Structural Features

Bis(3-fluoro-4-methylphenyl)borinic acid belongs to the class of diarylborinic acids, with the following key identifiers:

PropertyValue
Molecular FormulaC₁₄H₁₃BF₂O
Molecular Weight278.97 g/mol
IUPAC Namebis(3-fluoro-4-methylphenyl)borinic acid
CAS Number718642-09-2
AppearanceWhite to off-white crystalline solid
StabilityStable under inert atmospheres; hydrolyzes in moisture

The fluorine and methyl substituents on the phenyl rings enhance electron-withdrawing effects and steric bulk, influencing reactivity and stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reacting 3-fluoro-4-methylphenylboronic acid with boron trihalides (e.g., BCl₃) or alkoxides in anhydrous tetrahydrofuran (THF) under nitrogen . A representative procedure includes:

  • Lithiation: Treatment of 3-fluoro-4-methylbromobenzene with n-butyllithium at −78°C generates the aryl lithium intermediate.

  • Borylation: Addition of triisopropyl borate forms the borinic ester, followed by acidic hydrolysis to yield the borinic acid .

  • Purification: Crystallization from n-hexane achieves >98% purity, with typical yields of 70–78% .

Industrial Methods

Large-scale production employs continuous flow reactors to maintain precise temperature control (−78°C to 25°C) and minimize side reactions. Automated systems ensure consistent stoichiometry, critical for minimizing boronic acid byproducts .

Chemical Reactivity and Applications

Reactivity Profile

  • Oxidation: Forms boronic acids (R₂BOH → R₂BOOH) using hydrogen peroxide.

  • Reduction: Converts to boranes (R₂BH) with LiAlH₄.

  • Cross-Coupling: Participates in Suzuki-Miyaura reactions to construct biaryl structures, crucial in pharmaceutical intermediates .

Pharmaceutical Development

Borinic acid derivatives exhibit antimicrobial and antiviral activity. For instance, analogs inhibit biofilm formation in Vibrio species by disrupting quorum sensing . Structural modifications, such as introducing trifluoromethyl groups, enhance binding to viral proteases .

Glucose Sensing

Bis(3-fluoro-4-methylphenyl)borinic acid derivatives function as fluorescence-based glucose sensors. The compound’s boronic acid groups bind vicinal diols in glucose, inducing a measurable fluorescence shift (Δλ = 50 nm) .

Polymer Chemistry

Incorporated into polymers as cross-linking agents, it improves thermal stability (T₅% degradation = 280°C) and mechanical strength in epoxy resins .

ParameterRecommendation
StorageArgon atmosphere, −20°C
HandlingUse glove boxes for moisture-sensitive steps
ToxicityLimited data; assume acute toxicity (LD₅₀ > 500 mg/kg, rat oral)
DisposalNeutralize with aqueous NaOH, then incinerate

Comparative Analysis with Related Borinic Acids

CompoundStabilityReactivityApplications
Bis(3-chlorophenyl)borinic acidModerateHighAntibiotics
Bis(4-fluorophenyl)borinic acidHighModerateCatalysis
Bis(3-fluoro-4-methylphenyl)borinic acidHighHighSensors, polymers

The fluorine and methyl groups in Bis(3-fluoro-4-methylphenyl)borinic acid confer superior hydrolytic stability compared to chloro-substituted analogs, enabling use in aqueous environments .

Future Directions

Ongoing research focuses on:

  • Drug Delivery: Encapsulation in mesoporous silica nanoparticles for targeted antimicrobial therapy .

  • Optoelectronics: Integration into OLEDs as electron-transport layers .

  • Environmental Remediation: Adsorption of heavy metals via boronate ester formation .

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